N-(3-aminocyclohexyl)-4-nitrobenzene-1-sulfonamide hydrochloride
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Overview
Description
N-(3-aminocyclohexyl)-4-nitrobenzene-1-sulfonamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a cyclohexylamine group, a nitrobenzene moiety, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminocyclohexyl)-4-nitrobenzene-1-sulfonamide hydrochloride typically involves multiple steps. One common method starts with the nitration of benzene to form nitrobenzene, followed by sulfonation to introduce the sulfonamide group. The cyclohexylamine group is then introduced through a substitution reaction. The final product is obtained by converting the free base to its hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and sulfonation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-aminocyclohexyl)-4-nitrobenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted derivatives and reduced forms of the nitro group .
Scientific Research Applications
N-(3-aminocyclohexyl)-4-nitrobenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-aminocyclohexyl)-4-nitrobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they may include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and nitrobenzene derivatives. Examples include:
- N-(3-aminocyclohexyl)-4-nitrobenzene-1-sulfonamide
- N-(3-aminocyclohexyl)-4-nitrobenzene-1-sulfonamide sulfate .
Uniqueness
N-(3-aminocyclohexyl)-4-nitrobenzene-1-sulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-aminocyclohexyl)-4-nitrobenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S.ClH/c13-9-2-1-3-10(8-9)14-20(18,19)12-6-4-11(5-7-12)15(16)17;/h4-7,9-10,14H,1-3,8,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTGYBILOZTPDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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